molecular formula C20H20O6 B602824 Denudanolide A CAS No. 288259-72-3

Denudanolide A

Cat. No.: B602824
CAS No.: 288259-72-3
M. Wt: 356.4 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Denudanolide A is a natural compound isolated from the herbs of Magnolia denudata . It belongs to the chemical family of Lignans and has a molecular formula of C20H20O6 .


Molecular Structure Analysis

This compound has a molecular weight of 356.4 g/mol . The IUPAC name for this compound is (1R,5S,8R,9R)-8-(1,3-benzodioxol-5-yl)-5-methoxy-9-methyl-3-prop-2-enyl-6-oxabicyclo[3.2.2]non-3-ene-2,7-dione . The structure consists of a β-sandwich subdomain followed by α-helical segments .


Physical and Chemical Properties Analysis

This compound is an oil . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data. The physical and chemical properties of a compound can provide important information about its stability, reactivity, and suitability for various applications .

Scientific Research Applications

  • Dendrochronology collections can be utilized to collect and save plant exudates for scientific use, including chemical analyses through techniques like nuclear magnetic resonance spectroscopy (NMR) (Santiago-Blay, Lambert, & Creasman, 2011).

  • The ethnomedicinal use of Alocasia denudata in wound healing has been scientifically validated, demonstrating its effectiveness in enhancing wound healing activities in rat skin (Latif et al., 2015).

  • Dendrimers, with their unique properties like high branching and globular architecture, are increasingly used as drug delivery systems in areas such as cancer treatment, immunology, and vaccine development (Gillies & Fréchet, 2005).

  • Denudatin A, an acylphloroglucinol from Hypericum denudatum, has been found to exhibit antinociceptive effects in mice, indicating potential applications in pain management (Bridi et al., 2017).

  • Denudatin B, isolated from Magnolia fargesii, shows vasorelaxing effects in rat thoracic aorta, indicating its potential in treating cardiovascular conditions (Yu et al., 1990).

Mechanism of Action

Target of Action

Denudanolide A is a natural product that belongs to the class of steroidal compounds . It is extracted from the coastal plant Corallina vancouveriensis in Australia It has been shown to exhibit pharmacological activity, including anti-inflammatory, antioxidant, antitumor, and antibacterial effects . It also has potential cytotoxic effects on lung cancer cells .

Mode of Action

Its potential cytotoxic effects on lung cancer cells suggest that it may interact with targets that regulate cell growth and survival .

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not explicitly mentioned in the available literature, its pharmacological activities suggest that it may influence several pathways. For instance, its anti-inflammatory activity suggests that it may affect pathways involved in the inflammatory response. Its antioxidant activity indicates that it may interact with pathways involved in oxidative stress. Its antitumor and antibacterial activities suggest that it may influence pathways related to cell growth, proliferation, and survival .

Pharmacokinetics

As a general principle, the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The result of this compound’s action is manifested in its pharmacological activities. It has been shown to exhibit anti-inflammatory, antioxidant, antitumor, and antibacterial effects . Additionally, it has potential cytotoxic effects on lung cancer cells, suggesting that it may induce cell death in these cells .

Safety and Hazards

The specific safety and hazards information for Denudanolide A is not available in the retrieved data. It’s important to handle all chemicals with appropriate safety measures to prevent any harm .

Biochemical Analysis

Biochemical Properties

Denudanolide A plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, it interacts with nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight the compound’s potential in modulating inflammatory pathways and cellular responses.

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to induce apoptosis in cancer cells, particularly lung cancer cells, by modulating cell signaling pathways and gene expression . The compound influences cell function by inhibiting the NF-κB pathway, leading to reduced expression of pro-inflammatory genes. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as COX-2 and NF-κB, inhibiting their activity and altering gene expression . This inhibition leads to a decrease in the production of pro-inflammatory cytokines and other mediators. Additionally, this compound can activate certain signaling pathways that promote apoptosis in cancer cells, further demonstrating its potential as an anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions (2-8°C), but its activity can degrade over extended periods . Long-term studies have shown that this compound maintains its anti-inflammatory and anticancer properties for several weeks in vitro. Its efficacy may diminish over time due to gradual degradation and loss of potency.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and antioxidant activities without noticeable toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These findings suggest a threshold effect, where the beneficial properties of this compound are maximized at optimal dosages, while higher concentrations may lead to toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound also affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels, influencing cellular energy production and overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects. Its distribution is influenced by factors such as lipid solubility and binding affinity to cellular components, which determine its localization and accumulation within the body.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments. This localization is crucial for its role in modulating gene expression and cellular signaling pathways.

Properties

IUPAC Name

(1R,5S,8R,9R)-8-(1,3-benzodioxol-5-yl)-5-methoxy-9-methyl-3-prop-2-enyl-6-oxabicyclo[3.2.2]non-3-ene-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-4-5-13-9-20(23-3)11(2)16(17(18(13)21)19(22)26-20)12-6-7-14-15(8-12)25-10-24-14/h4,6-9,11,16-17H,1,5,10H2,2-3H3/t11-,16+,17-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGXHZFEGSPDIC-GLRCHQFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2C(=O)C(=CC1(OC2=O)OC)CC=C)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]2C(=O)C(=C[C@]1(OC2=O)OC)CC=C)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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